

Comparing the spectroscopic data of 1-propyl-1H-benzimidazole-2-thiol with analogs

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Compound of Interest

Compound Name: 1-propyl-1H-benzimidazole-2-thiol

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A Comparative Spectroscopic Analysis of 1-Alkyl-1H-benzimidazole-2-thiol Analogs

For Immediate Publication

This guide provides a comparative analysis of the spectroscopic data for a series of 1-alkyl-1H-benzimidazole-2-thiol analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this important class of heterocyclic compounds. The data presented herein, including Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are compiled from various sources to facilitate the identification and differentiation of these structurally related molecules.

While specific experimental data for **1-propyl-1H-benzimidazole-2-thiol** is not readily available in the cited literature, this guide presents a comparative overview of its closely related analogs, namely the 1-methyl, 1-ethyl, and 1-butyl derivatives. The spectroscopic trends observed across this homologous series can be used to predict the spectral characteristics of the 1-propyl analog and other similar structures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-H-benzimidazole-2-thiol and its 1-alkyl analogs. These compounds exist in a thione-thiol tautomerism, with the thione form

generally predominating in the solid state and in various solvents. The data presented reflects the major tautomeric form observed under the experimental conditions.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	N-H/S-H	Ar-H	N-CH ₂ -	-CH ₂ -	-CH ₃	Solvent
1H-Benzimidazole-2-thiol	~12.20 (s, 2H, NH)	7.10-7.19 (m, 4H)	-	-	-	DMSO-d ₆
1-Methyl-1H-benzimidazole-2-thiol	~12.7 (br s, 1H, NH)	7.10-7.50 (m, 4H)	3.65 (s, 3H)	-	-	DMSO-d ₆
1-Ethyl-1H-benzimidazole-2-thiol	~12.6 (br s, 1H, NH)	7.12-7.55 (m, 4H)	4.20 (q, 2H)	-	1.35 (t, 3H)	DMSO-d ₆
1-Butyl-1H-benzimidazole-2-thiol	~12.5 (br s, 1H, NH)	7.10-7.53 (m, 4H)	4.15 (t, 2H)	1.70 (m, 2H), 1.30 (m, 2H)	0.90 (t, 3H)	DMSO-d ₆

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	C=S	Ar-C (quaternary)	Ar-C (CH)	N-CH ₂ -	-CH ₂ -	-CH ₃	Solvent
1H-Benzimidazole-2-thiol	~168.4	~133.0	~122.0, ~110.0	-	-	-	DMSO-d ₆
1-Methyl-1H-benzimidazole-2-thiol	~169.0	~134.5, ~132.8	~122.5, ~109.8	31.5	-	-	DMSO-d ₆
1-Ethyl-1H-benzimidazole-2-thiol	~168.8	~134.2, ~132.5	~122.3, ~109.5	39.8	14.2	-	DMSO-d ₆
1-Butyl-1H-benzimidazole-2-thiol	~168.7	~134.3, ~132.6	~122.4, ~109.6	44.1	30.8, 19.5	13.5	DMSO-d ₆

Table 3: IR Spectroscopic Data (ν , cm⁻¹)

Compound	N-H Stretch	C-H (Aromatic)	C-H (Aliphatic)	C=S Stretch
1H-Benzimidazole-2-thiol	3100-2800 (broad)	~3050	-	~1250
1-Methyl-1H-benzimidazole-2-thiol	3100-2800 (broad)	~3050	~2950	~1255
1-Ethyl-1H-benzimidazole-2-thiol	3100-2800 (broad)	~3050	~2970, ~2870	~1252
1-Butyl-1H-benzimidazole-2-thiol	3100-2800 (broad)	~3050	~2960, ~2870	~1250

Table 4: Mass Spectrometry and UV-Vis Data

Compound	Molecular Formula	Molecular Weight	Mass Spectrum (m/z)	UV-Vis (λ_{max} , nm)
1H-Benzimidazole-2-thiol	C ₇ H ₆ N ₂ S	150.20	150 (M ⁺)	~310, ~250
1-Methyl-1H-benzimidazole-2-thiol	C ₈ H ₈ N ₂ S	164.23	164 (M ⁺)	~312, ~252
1-Ethyl-1H-benzimidazole-2-thiol	C ₉ H ₁₀ N ₂ S	178.25	178 (M ⁺)	~312, ~253
1-Butyl-1H-benzimidazole-2-thiol	C ₁₁ H ₁₄ N ₂ S	206.31	206 (M ⁺)	~313, ~253

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-alkyl-1H-benzimidazole-2-thiol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO- d_6 , to ensure the observation of the exchangeable N-H proton.
- **Data Acquisition:** ^1H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- **Instrumentation:** IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** Samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Spectra are typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

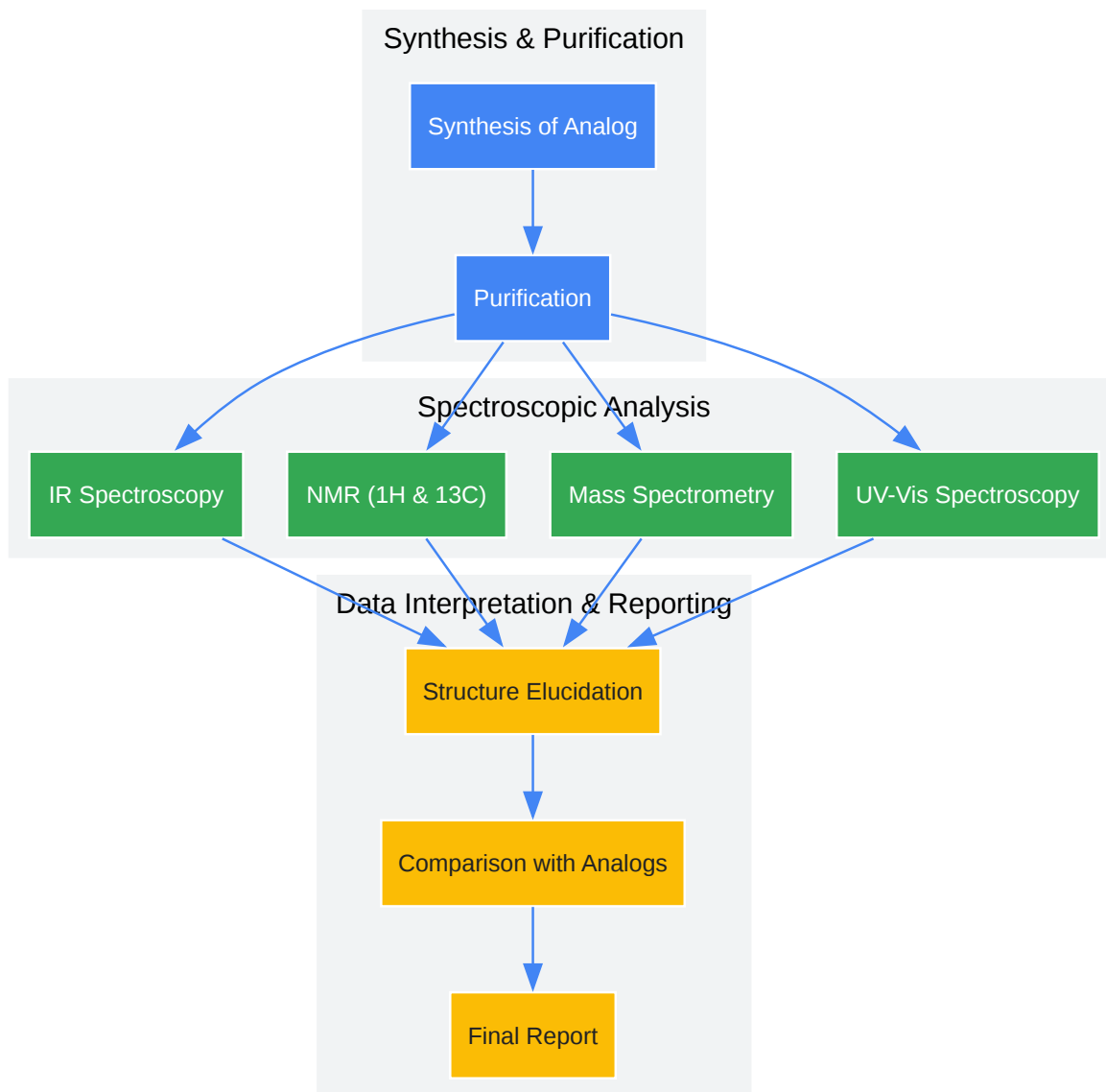
- **Instrumentation:** Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- **Sample Introduction:** The sample is introduced directly or via a gas chromatograph (GC) or liquid chromatograph (LC).
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** UV-Vis spectra are recorded on a double-beam spectrophotometer.
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.
- **Data Acquisition:** The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maxima (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized 1-alkyl-1H-benzimidazole-2-thiol derivative.



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